molecular formula C24H21N B11963384 N-(9-anthracenylmethylene)-2,4,6-trimethylaniline CAS No. 16490-63-4

N-(9-anthracenylmethylene)-2,4,6-trimethylaniline

Cat. No.: B11963384
CAS No.: 16490-63-4
M. Wt: 323.4 g/mol
InChI Key: XVQJQIMQTXPCIG-UHFFFAOYSA-N
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Description

N-(9-anthracenylmethylene)-2,4,6-trimethylaniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an imine group (-C=N-) formed by the condensation of 9-anthracenecarboxaldehyde and 2,4,6-trimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-anthracenylmethylene)-2,4,6-trimethylaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 2,4,6-trimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-anthracenylmethylene)-2,4,6-trimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(9-anthracenylmethylene)-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-anthracenylmethylene)-3,4-xylidine
  • N-(9-anthracenylmethylene)-4-chloroaniline
  • N-(9-anthracenylmethylene)-3-hydroxyaniline

Uniqueness

N-(9-anthracenylmethylene)-2,4,6-trimethylaniline is unique due to the presence of three methyl groups on the aniline ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

CAS No.

16490-63-4

Molecular Formula

C24H21N

Molecular Weight

323.4 g/mol

IUPAC Name

1-anthracen-9-yl-N-(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C24H21N/c1-16-12-17(2)24(18(3)13-16)25-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-15H,1-3H3

InChI Key

XVQJQIMQTXPCIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

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